molecular formula C11H13N3O2S3 B2891250 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide CAS No. 403836-26-0

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B2891250
CAS No.: 403836-26-0
M. Wt: 315.42
InChI Key: ZFHGZHWCQVYTJA-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with sulfur or sulfur-containing reagents under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or ethylthiolate as the nucleophile.

    Attachment of the Furan-2-ylmethylsulfanyl Group: This step involves the reaction of the thiadiazole derivative with furan-2-ylmethyl chloride or a similar reagent under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide would depend on its specific biological or chemical activity. Generally, thiadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through mechanisms such as inhibition, activation, or binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(furan-2-ylmethylsulfanyl)acetamide
  • N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-ylmethylsulfanyl)acetamide
  • N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-ylmethylsulfanyl)acetamide

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide is unique due to the specific combination of functional groups and the presence of both thiadiazole and furan rings. This unique structure may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(furan-2-ylmethylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S3/c1-2-18-11-14-13-10(19-11)12-9(15)7-17-6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHGZHWCQVYTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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